N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-19-9(4-5-15-19)12(20)16-14-18-17-13(23-14)8-2-3-10-11(6-8)22-7-21-10/h2-6H,7H2,1H3,(H,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNHTVWPUSELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Oxadiazole ring : Implicated in various pharmacological effects.
- Pyrazole core : Often associated with anti-inflammatory and analgesic properties.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, oxadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
- Receptor Modulation : It may interact with various receptors, impacting signaling pathways related to inflammation and pain perception.
Antimicrobial Activity
Various studies have assessed the antimicrobial properties of compounds similar to or including the oxadiazole and pyrazole moieties:
These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural components.
Antidiabetic Potential
Research indicates that benzodioxole derivatives possess antidiabetic properties. For example:
- Compounds with similar structures showed potent inhibition against α-amylase (IC50 values as low as 0.68 µM), indicating potential for managing diabetes by regulating carbohydrate metabolism .
Cytotoxicity and Cancer Research
The cytotoxic effects of related compounds have been explored:
- Certain derivatives demonstrated significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . Such findings highlight the potential for development into anticancer agents.
Study on Oxadiazole Derivatives
A study focusing on oxadiazole derivatives revealed their multifaceted biological activities:
- Compounds exhibited inhibitory effects on AChE and other enzymes associated with neurodegenerative diseases . This suggests that this compound could be explored for therapeutic applications in cognitive disorders.
In Vivo Studies
In vivo evaluations using diabetic mouse models have indicated promising results for compounds similar to the target compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of this compound against various cancer cell lines. The compound's structural features allow it to interact with biological targets involved in cancer progression.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer). For instance, a study showed that certain pyrazole derivatives had IC50 values as low as 36 μM against HCT-116 cells, indicating strong anticancer potential .
Mechanism of Action:
The compound likely induces apoptosis in cancer cells through various pathways, including the modulation of apoptotic markers and inhibition of cell proliferation signals.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders.
Research Findings:
- Inhibition of COX Enzymes : Similar compounds have shown promising results as selective inhibitors of cyclooxygenase (COX) enzymes. For example, derivatives have demonstrated IC50 values ranging from 0.2 μM to 17.5 μM against COX-II, suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs .
Clinical Relevance:
The anti-inflammatory activity can be beneficial in treating conditions such as arthritis and other inflammatory diseases by reducing pain and swelling.
Immunomodulatory Effects
The immunomodulatory properties of the compound are another area of interest. It appears to play a role in regulating immune responses, which can be crucial for treating autoimmune diseases.
Experimental Evidence:
Studies have shown that related compounds can enhance T-cell proliferation and modulate cytokine production in immune cells. For instance, certain pyrazole derivatives have been found to stimulate CD4+ and CD8+ T-cell responses significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the oxadiazole and pyrazole moieties can lead to enhanced biological activity.
Data Table: Structure-Activity Relationships
| Compound Variant | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| Variant A | Anticancer | 36 | HCT-116 |
| Variant B | Anti-inflammatory | 0.2 | COX-II |
| Variant C | Immunomodulatory | - | T-cells |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d][1,3]dioxol-5-yl Heterocycles
Key Observations :
- The 1,3,4-oxadiazole core in the target compound offers greater rigidity and electronic diversity compared to dienamides (e.g., 5a) or dihydropyrazoles (e.g., compound 3) .
- Carboxamide and carbohydrazide functionalities are prevalent across analogs, but substituents like sulfonamides (5h) or Schiff bases () introduce distinct pharmacological profiles.
Physicochemical Properties
Table 2: Physical and Spectral Data of Selected Analogs
Key Observations :
- Yields vary significantly (20–93%), influenced by reaction conditions (e.g., Suzuki coupling in 5h vs. low-yield amidation in compound 74) .
- Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For instance, compound 5a’s high mp (230–231°C) reflects strong intermolecular interactions from its conjugated diene and triazole groups .
Preparation Methods
Cyclization of Diacylhydrazides
The most common method involves cyclizing diacylhydrazides under dehydrating conditions. Benzo[d]dioxole-5-carboxylic acid hydrazide is reacted with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
$$
\text{Benzo[d]dioxole-5-carbohydrazide} + \text{1-Methyl-1H-pyrazole-5-carbonyl chloride} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}
$$
Optimization Notes :
Amidoxime Cyclization with Carboxylic Acid Derivatives
An alternative route employs amidoxime intermediates. Benzo[d]dioxole-5-carboxamidoxime is treated with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of carbodiimides (e.g., DCC) to facilitate cyclization:
$$
\text{Benzo[d]dioxole-5-carboxamidoxime} + \text{R-COCl} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}
$$
Advantages :
Functionalization of the Pyrazole Moiety
N-Methylation of Pyrazole
1H-Pyrazole-5-carboxylic acid is methylated using dimethyl sulfate in chloroform under basic conditions (K₂CO₃):
$$
\text{1H-Pyrazole-5-carboxylic acid} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3, \text{CHCl}3} \text{1-Methyl-1H-pyrazole-5-carboxylic acid}
$$
Characterization :
Amide Bond Formation
The oxadiazol-2-amine intermediate is coupled with 1-methyl-1H-pyrazole-5-carbonyl chloride using triethylamine in tetrahydrofuran (THF):
$$
\text{5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine} + \text{R-COCl} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Compound}
$$
Reaction Conditions :
- Stoichiometry : 1:1.2 molar ratio of amine to acyl chloride.
- Yield : 78–85% after recrystallization.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis reveals a planar oxadiazole ring with dihedral angles of 31.67° (benzodioxole) and 68.22° (pyrazole), confirming the anti conformation.
Industrial-Scale Synthesis Considerations
Patent CN115260175A highlights a scalable route using cost-effective reagents:
- Batch Size : Up to 1 kg with 90% purity after column chromatography.
- Green Chemistry : Ethyl acetate/water biphasic system reduces solvent waste.
Challenges and Optimization Strategies
Q & A
Q. Table 1: Representative Reaction Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 80°C, 6h | 63–84 | |
| Amide coupling | DCC, DMF, RT, 12h | 58–86 | |
| Final purification | Ethanol recrystallization | >95% purity |
Basic: How is structural characterization performed, and what analytical techniques are critical?
Methodological Answer:
Rigorous characterization requires:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazole rings .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
SAR studies focus on modifying:
- Benzo[d][1,3]dioxole moiety: Replace with nitro or methyl groups to alter lipophilicity and target binding .
- Oxadiazole ring: Substitute sulfur for oxygen in thiadiazole analogs to improve metabolic stability .
- Pyrazole substituents: Introduce tert-butyl groups to enhance steric bulk and selectivity .
Q. Table 2: Bioactivity of Structural Analogs
| Analog Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Nitro-phenyl substitution | 1.2 | EGFR kinase | |
| Thiadiazole replacement | 0.8 | Antimicrobial activity | |
| tert-Butyl pyrazole derivative | 2.5 | Anticonvulsant |
Advanced: What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?
Methodological Answer:
- Pharmacokinetics: Use Sprague-Dawley rats for bioavailability studies, with LC-MS/MS quantification of plasma levels .
- Toxicity: Acute toxicity assessed via OECD Guideline 423, focusing on hepatic and renal biomarkers .
- Blood-Brain Barrier Penetration: Employ MDCK-MDR1 cell monolayers to predict CNS activity .
Advanced: How do conflicting bioactivity data across studies arise, and how can they be resolved?
Methodological Answer:
Discrepancies often stem from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to reduce false positives .
- Solvent Effects: DMSO concentrations >1% may inhibit enzyme activity; use lower concentrations .
- Cell Line Differences: Validate targets across multiple lines (e.g., HepG2 vs. MCF-7 for anticancer activity) .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinase targets) to identify key interactions .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
- QSAR Models: CoMFA/CoMSIA analyses correlate electronic parameters (e.g., logP) with IC₅₀ values .
Advanced: How can metabolic stability be improved without compromising potency?
Methodological Answer:
- Deuterium Incorporation: Replace labile hydrogens in the pyrazole ring to slow CYP450 metabolism .
- Prodrug Strategies: Mask carboxyl groups as ethyl esters to enhance oral bioavailability .
- Steric Shielding: Introduce methyl groups ortho to metabolically sensitive sites .
Advanced: What combination therapies could synergize with this compound’s mechanism?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
